(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. This compound is characterized by the presence of two phenyl groups and a pyridinyl group attached to a dihydrooxazole ring. The stereochemistry of the compound is defined by the (4R,5S) configuration, which indicates the specific spatial arrangement of the substituents around the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diphenyl-substituted precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrothiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydroimidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole lies in its specific stereochemistry and the presence of both phenyl and pyridinyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4R,5S)-4,5-diphenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-20(22-18)17-13-7-8-14-21-17/h1-14,18-19H/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKLZQCCCHJDTO-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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